molecular formula C24H25N3O4 B4047904 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Cat. No.: B4047904
M. Wt: 419.5 g/mol
InChI Key: URRVFGBZEUAHED-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core through a Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of acid catalysts and solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated quinoline derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. For example, the compound may act as an inhibitor of certain enzymes, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide apart is its unique combination of a quinoline core with a pyridine ring and multiple methoxy groups

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-14-21(24(29)27-15-6-5-11-25-13-15)22(23-18(26-14)7-4-8-19(23)28)17-12-16(30-2)9-10-20(17)31-3/h5-6,9-13,22,26H,4,7-8H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRVFGBZEUAHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 2
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 3
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 6
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

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